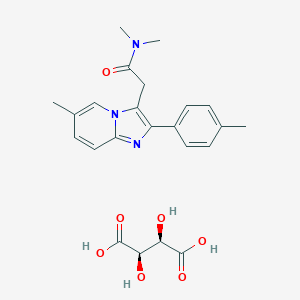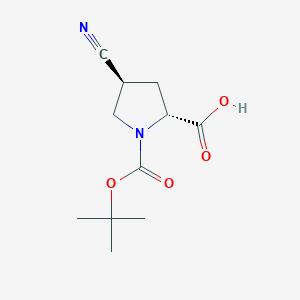
Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)-, also known as PBI, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. PBI is a versatile compound that exhibits a range of biochemical and physiological effects, making it a promising candidate for various research applications. In
Wissenschaftliche Forschungsanwendungen
Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- is in the field of fluorescent probes, where it can be used as a sensitive and selective probe for the detection of metal ions, such as copper, zinc, and iron. Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- has also been investigated for its potential use as a photosensitizer in photodynamic therapy, a cancer treatment that involves the use of light to activate a photosensitizing agent that selectively destroys cancer cells.
Wirkmechanismus
The mechanism of action of Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- is complex and involves multiple pathways. Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- has been shown to interact with metal ions, such as copper, zinc, and iron, through the formation of coordination complexes. These complexes can then undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can cause cellular damage. Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- has also been shown to interact with DNA, leading to the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects
Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- exhibits a range of biochemical and physiological effects that make it a promising candidate for various research applications. Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- has been shown to exhibit antioxidant activity, which can protect cells from oxidative stress. Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- has also been shown to inhibit the growth of cancer cells and induce apoptosis, a process that leads to programmed cell death. Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- has also been shown to exhibit anti-inflammatory activity, which can reduce inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- has several advantages as a research tool, including its versatility, sensitivity, and selectivity. Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- can be easily modified to target specific metal ions or biomolecules, making it a valuable tool for studying complex biological systems. However, Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Careful consideration must be taken when using Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- in lab experiments to ensure the safety of researchers and the accuracy of results.
Zukünftige Richtungen
There are several future directions for the study of Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)-. One area of research is the development of new Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- derivatives with improved properties, such as increased solubility and reduced toxicity. Another area of research is the application of Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- in the development of new diagnostic and therapeutic agents for various diseases, such as cancer and Alzheimer's disease. Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- can also be used as a tool for studying the role of metal ions in biological systems and the mechanisms of action of various drugs and compounds.
Conclusion
In conclusion, Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- is a versatile and promising compound that has potential applications in various scientific research fields. The synthesis of Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- involves the condensation of o-phenylenediamine and benzaldehyde in the presence of a catalyst. Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- exhibits a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activity. Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- has several advantages as a research tool, including its versatility, sensitivity, and selectivity. However, careful consideration must be taken when using Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- in lab experiments to ensure the safety of researchers and the accuracy of results. There are several future directions for the study of Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)-, including the development of new derivatives and the application of Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- in the development of new diagnostic and therapeutic agents.
Synthesemethoden
The synthesis of Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- involves the condensation of o-phenylenediamine and benzaldehyde in the presence of a catalyst. The reaction proceeds via a multistep process that involves the formation of an imine intermediate, followed by cyclization and oxidation to yield the final product. The yield of Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Eigenschaften
CAS-Nummer |
88861-25-0 |
|---|---|
Molekularformel |
C17H13N3O2 |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
3-benzyl-4-hydroxy-1H-pyrimido[1,2-a]benzimidazol-2-one |
InChI |
InChI=1S/C17H13N3O2/c21-15-12(10-11-6-2-1-3-7-11)16(22)20-14-9-5-4-8-13(14)18-17(20)19-15/h1-9,22H,10H2,(H,18,19,21) |
InChI-Schlüssel |
OKIRXNPJXYYAAX-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CC2=C(N3C4=CC=CC=C4NC3=NC2=O)O |
SMILES |
C1=CC=C(C=C1)CC2=C(N3C4=CC=CC=C4N=C3NC2=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=C(N3C4=CC=CC=C4NC3=NC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Nitroimidazo[1,2-a]pyridine](/img/structure/B183503.png)


![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B183511.png)


![1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B183524.png)






